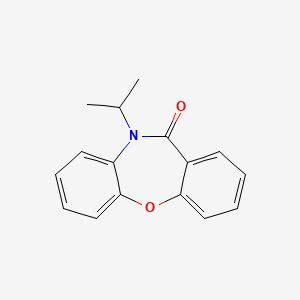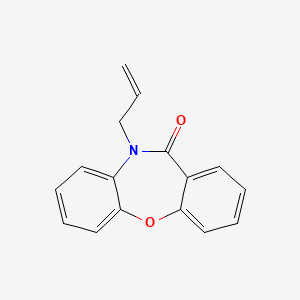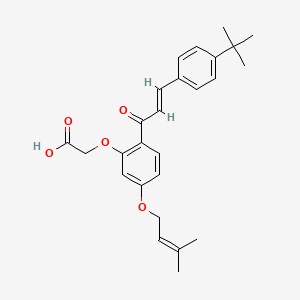
Acetic acid, (2-(3-(4-(1,1-dimethylethyl)phenyl)-1-oxo-2-propenyl)-5-((3-methyl-2-butenyl)oxy)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SU-740 is a synthetic flavonoid derivative known for its gastroprotective and ulcer healing properties. It is a chalcone derivative, which is a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SU-740 involves several steps:
Condensation Reaction: The process begins with the condensation of 2-hydroxy-4-(3-methyl-2-butenyloxy)acetophenone with 4-tert-butylbenzaldehyde in the presence of potassium hydroxide in hot ethanol. This reaction yields 3-(4-tert-butylphenyl)-1-[4-hydroxy-4-(3-methyl-2-butenyloxy)phenyl]-2(E)-propen-1-one.
Esterification: The resulting compound is then condensed with ethyl bromoacetate in the presence of potassium hydroxide in acetone to form (E)-2-[2-(4-tert-butylcinnamoyl)-4-(3-methyl-2-butenyloxy)phenoxy] acetic acid ethyl ester.
Hydrolysis: Finally, this ester is hydrolyzed with potassium hydroxide in hot ethanol-water to yield SU-740.
Industrial Production Methods
Industrial production methods for SU-740 are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
SU-740 undergoes various chemical reactions, including:
Oxidation: SU-740 can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction of SU-740 can lead to the formation of dihydrochalcones, which have different biological properties.
Substitution: SU-740 can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, to form various derivatives with potentially enhanced biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones and related compounds.
Substitution: Various substituted chalcones and flavonoid derivatives.
科学的研究の応用
Chemistry: SU-740 is used as a precursor for the synthesis of other biologically active chalcones and flavonoids.
Biology: It has been studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: SU-740 has shown promise as a gastroprotective agent, particularly in the treatment of ulcers.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to prevent oxidative damage.
作用機序
SU-740 exerts its effects primarily through its action as a prostaglandin agonist. Prostaglandins are lipid compounds that have various physiological functions, including the protection of the gastric mucosa. SU-740 binds to prostaglandin receptors, leading to the activation of signaling pathways that promote the production of protective mucus and bicarbonate in the stomach, thereby preventing ulcer formation .
類似化合物との比較
Similar Compounds
SU-840: Another chalcone derivative with similar gastroprotective properties.
Flavonoids: Compounds like quercetin, kaempferol, and apigenin share structural similarities with SU-740 and exhibit antioxidant and anti-inflammatory properties.
Uniqueness
SU-740 is unique due to its specific structure, which includes a tert-butyl group and a methoxy group. These structural features contribute to its potent gastroprotective effects and make it a valuable compound for further research and development.
特性
CAS番号 |
134336-72-4 |
|---|---|
分子式 |
C26H30O5 |
分子量 |
422.5 g/mol |
IUPAC名 |
2-[2-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-5-(3-methylbut-2-enoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C26H30O5/c1-18(2)14-15-30-21-11-12-22(24(16-21)31-17-25(28)29)23(27)13-8-19-6-9-20(10-7-19)26(3,4)5/h6-14,16H,15,17H2,1-5H3,(H,28,29)/b13-8+ |
InChIキー |
ANQKJBMYDIXLBL-MDWZMJQESA-N |
異性体SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |
正規SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



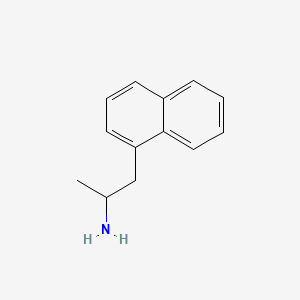


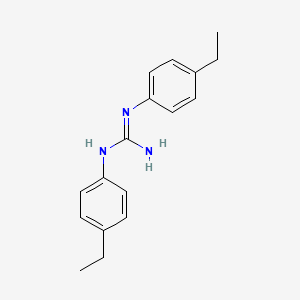
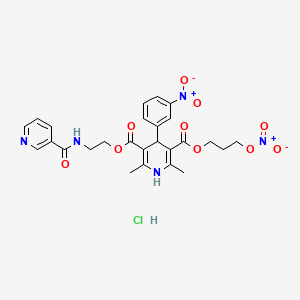

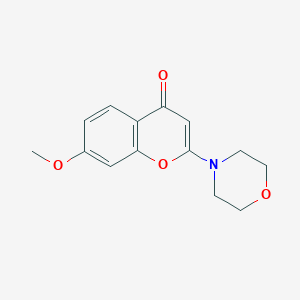
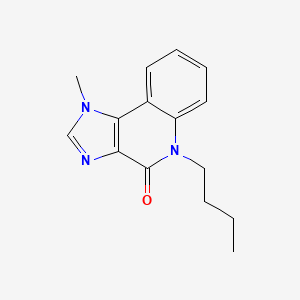

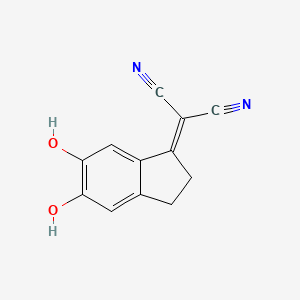
![5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B3061643.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B3061645.png)
